

# Elacestrant overall survival data HR-positive breast cancer

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## Compound Focus: Elacestrant

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## Elacestrant Efficacy Data from the EMERALD Trial

Trial / Analysis	Patient Population	Key Efficacy Endpoints	Result
EMERALD Phase 3 [1]	ER+/HER2- aBC/mBC with prior endocrine + CDK4/6i therapy	Median PFS (All Patients)	Not specified in sources
		Median PFS (ESR1-mutant)	Statistically significant improvement vs. SOC [1]
		Pooled Objective Response Rate (ORR)	7% (95% CI: 2–18%) [1]
Systematic Post-Hoc Analysis [1]	Pooled data from 3 clinical trials (n=835)	Pooled Progression-Free Survival	Not statistically significant (P=0.47) [1]
		Overall Survival (OS)	Data were <b>immature</b> at time of analysis [1]

## Key Trials and Experimental Protocols

For researchers, the design and methodology of these trials are critical for interpreting the data.

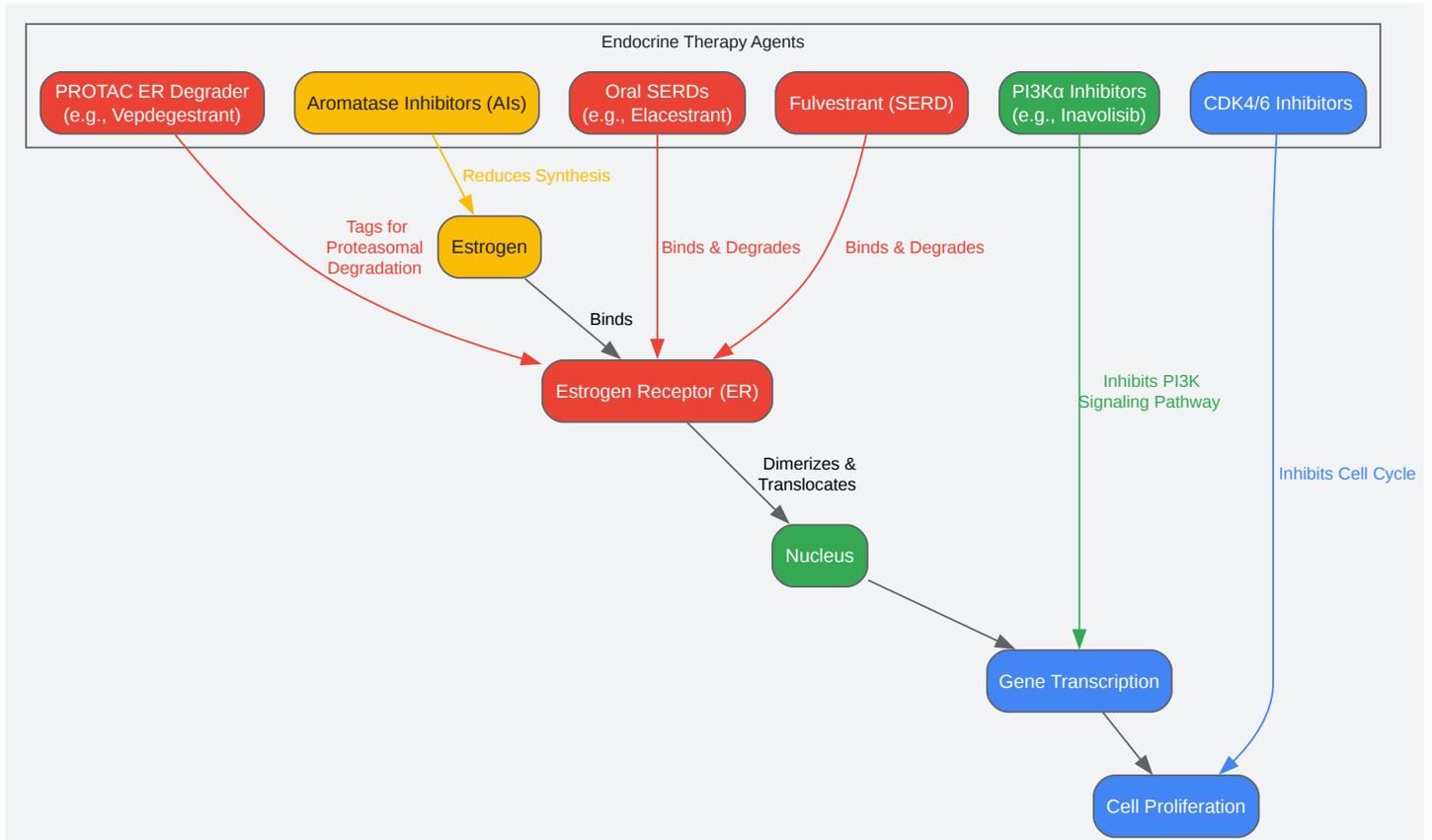
- **EMERALD (NCT03778931)**: This was a **randomized, open-label, active-controlled Phase 3 trial** [1]. It enrolled patients with ER+/HER2- locally advanced or metastatic breast cancer who had progressed on prior endocrine therapy combined with a CDK4/6 inhibitor. Patients were randomized to receive either **elacestrant** (400 mg orally once daily) or the investigator's choice of standard endocrine therapy (fulvestrant, anastrozole, letrozole, or exemestane monotherapy). The primary endpoints were PFS in all patients and in the subpopulation with detectable **ESR1 mutations**, as assessed by a Blinded Independent Central Review (BICR) using **RECIST v1.1 criteria** [1].
- **Systematic Post-Hoc Analysis**: This analysis followed **PRISMA 2020 guidelines** and pooled data from multiple trials, including EMERALD [1]. Statistical analysis was performed using R software. For time-to-event outcomes like PFS, the **inverse variance method** with a **random-effects model** (using the **DerSimonian-Laird estimator**) was applied to pool effect estimates. Heterogeneity was assessed using **Cochran's Q test** and the **I<sup>2</sup> statistic** [1].

## Mechanism of Action and Comparison with Other Agents

**Elacestrant's** mechanism and how it fits into the current treatment landscape are areas of active research.

- **Mechanism of Action (MOA)**: **Elacestrant** is an oral **selective estrogen receptor degrader (SERD)** and ER antagonist [1]. It is noted to have both **SERM- and SERD-like properties**, which differentiates it from some other agents in development [2].
- **Comparison with Other Endocrine Therapies**: The development of oral SERDs like **elacestrant** was driven by the limitations of fulvestrant, which has low oral bioavailability and requires intramuscular injection [1]. In the **VERITAC-2 trial**, another novel oral agent, **vepedegestrant** (a PROTAC ER degrader), showed a superior median PFS (5 months vs. 2.1 months) compared to fulvestrant in patients with **ESR1 mutations** [3] [4]. It is important to distinguish these agents: while **elacestrant** is a SERD, vepdegestrant is a **PROTAC**, a different class of drug that harnesses the ubiquitin-proteasome system to degrade the estrogen receptor [3].

The following diagram illustrates the mechanism of **elacestrant** and other key endocrine agents in the context of ER+ breast cancer cells.



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## Future Research Directions

The clinical development of **elacestrant** is expanding beyond monotherapy, exploring its potential as a backbone for combination regimens.

- **Combination Therapies:** The **ELEVATE study (NCT05563220)** is a Phase 1b/2 open-label umbrella trial evaluating **elacestrant** in combination with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, capivasertib, everolimus) [5] [6]. Preliminary data from the ribociclib and everolimus cohorts have shown favorable PFS and a manageable safety profile, supporting further investigation [5].
- **Moving into Earlier Lines of Therapy:** The **ELCIN trial (NCT05596409)** is a Phase 2 study exploring the efficacy of **elacestrant** in **CDK4/6 inhibitor-naïve** patients [5].

In summary, for the clinical researcher:

- **The most robust data for elacestrant currently demonstrates a PFS benefit in post-CDK4/6 inhibitor settings, especially for tumors with ESR1 mutations.**
- **Overall survival data remain immature, and its definitive effect on OS is not yet established.**
- **The future of elacestrant lies in its combinability with other targeted agents, as seen in the ELEVATE study, which may enhance its efficacy and expand its utility.**

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